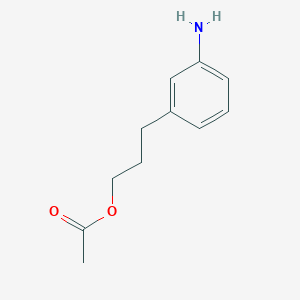
3-(3-Aminophenyl)propyl acetate
Vue d'ensemble
Description
“3-(3-Aminophenyl)propyl acetate” is a chemical compound . It is an ester, formed from the reaction of an alcohol with an acid . It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds often involves direct esterification of the alcohol with the acid . This reaction takes place in the presence of a strong acid catalyst, often sulfuric acid, which helps to speed up the reaction rate . The process is typically carried out under reflux conditions, which involves continually boiling and condensing the reaction mixture to ensure it doesn’t evaporate away .Molecular Structure Analysis
The molecular formula of “3-(3-Aminophenyl)propyl acetate” is C11H15NO2 . The molar mass is 193.24 g/mol . The structure of similar compounds often involves a carboxylic acid ester group, which is formed from the reaction of an alcohol with an acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These reactions are often used to synthesize new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .Applications De Recherche Scientifique
Application in Vinylphosphonium Salt Mediated Reactions
3-(3-Aminophenyl)propyl acetate, through its derivatives, finds application in vinylphosphonium salt mediated reactions. For instance, 2-aminophenols, closely related to 3-(3-Aminophenyl)propyl acetate, react with alkyl propiolates in the presence of Ph3P to produce benzoxazinone derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Use in Protecting Carboxylic Acids
Another application is in the protection of carboxylic acids. The synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a compound similar to 3-(3-Aminophenyl)propyl acetate, are used to derive stable amides that can act as protected carboxylic acids (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Involvement in Amino Acid Biosynthesis
In the field of microbiology, compounds related to 3-(3-Aminophenyl)propyl acetate, like 2-aminophenols, are involved in amino acid biosynthesis. Research on mixed rumen micro-organisms shows the incorporation of labelled acetate into amino acids (Sauer, Erfle, & Mahadevan, 1975).
Chemoselective Acetylation
The compound also has applications in chemoselective acetylation. The monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the acetylation of 3-(3-Aminophenyl)propyl acetate, is crucial in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Effect on Electrical Conductivity
Research on poly(ethyl 3-aminophenyl propionate), a derivative of 3-(3-Aminophenyl)propyl acetate, indicates its significance in studying the effect of electron-withdrawing substituents on electrical conductivity in polymers (Sánchez, Bustos, & Mac-Leod Carey, 2005).
Solubility Studies
The solubility of compounds like 4-(4-Aminophenyl)-3-morpholinone in various solvents, closely related to 3-(3-Aminophenyl)propyl acetate, has been studied to understand their thermodynamic properties (Yang et al., 2016).
Role in Asymmetric Synthesis
Asymmetric synthesis of compounds like 3-hydroxy-3-phenylvaleric acid, which share structural similarities with 3-(3-Aminophenyl)propyl acetate, has been studied, demonstrating its potential in organic synthesis (Mitsui & Kudo, 1967).
Orientations Futures
The future directions for “3-(3-Aminophenyl)propyl acetate” could involve designing and developing new pharmaceutical compounds . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . There is also potential for the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
3-(3-aminophenyl)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)14-7-3-5-10-4-2-6-11(12)8-10/h2,4,6,8H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJGTCTFHZLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)
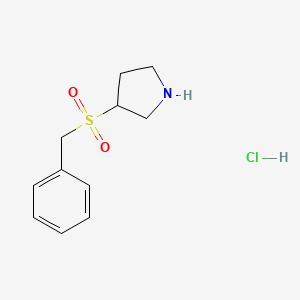
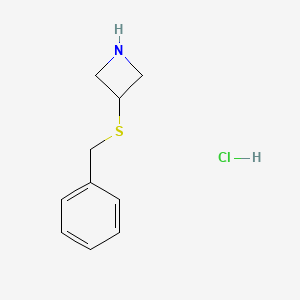
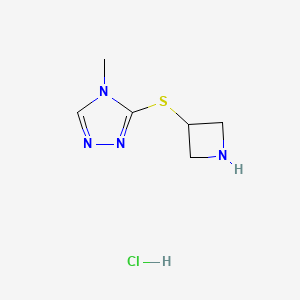
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)

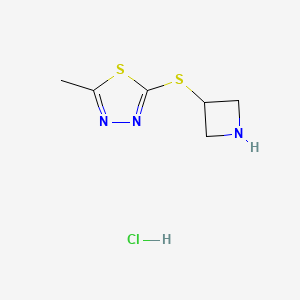
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)